![molecular formula C16H24N2O2 B2609055 N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 306732-46-7](/img/structure/B2609055.png)

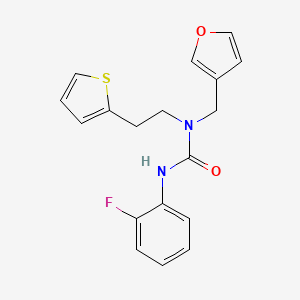

N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Metabolism and Pharmacokinetics

High-resolution liquid chromatography studies have revealed the intricate metabolism of acetaminophen, identifying several metabolites and the processes through which the drug is processed within the body. The detailed metabolic pathways include conjugation reactions that are critical for the drug's detoxification and excretion. For example, research by Mrochek et al. (1974) provided insights into acetaminophen's metabolism, identifying several conjugated metabolites in urine samples, indicating the drug's extensive biotransformation processes (Mrochek et al., 1974).

Pharmacogenetics

Pharmacogenetic studies have focused on the variability of acetaminophen metabolism among individuals, potentially affecting efficacy and safety. Linakis et al. (2018) explored how genetic variants of enzymes responsible for acetaminophen metabolism, such as UDP-glucuronosyltransferase (UGT1A9), influence the drug's glucuronidation in neonates. Their findings highlight the importance of genetic factors in determining the drug's pharmacokinetics, providing a basis for personalized medicine approaches (Linakis et al., 2018).

Mechanisms of Action and Toxicity

Research has elucidated the mechanisms underlying acetaminophen's analgesic and antipyretic effects, as well as its potential for causing hepatotoxicity. Studies have shown the drug's interaction with biochemical pathways, including the inhibition of cyclooxygenase enzymes and its effects on prostaglandin synthesis. Investigations into acetaminophen-induced hepatotoxicity have provided critical insights into the drug's adverse effects, particularly at overdose levels. For instance, McGill et al. (2012) discussed how mitochondrial damage and nuclear DNA fragmentation play key roles in acetaminophen-induced cell death in human hepatocytes, offering a mechanistic understanding of its hepatotoxic potential (McGill et al., 2012).

Properties

IUPAC Name |

N-(4-butan-2-ylphenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13(2)14-4-6-15(7-5-14)17-16(19)12-18-8-10-20-11-9-18/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDJZRXEIAUICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608972.png)

![3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride](/img/structure/B2608973.png)

![2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2608975.png)

![4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B2608980.png)

![5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2608981.png)

![(E)-2-(4-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2608983.png)

![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2608988.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2608989.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)